AChE Inhibition vs. 2-Bromo Analogs
2-Chlorothiophen-3-amine hydrochloride demonstrates an IC50 of 89 nM against electric eel acetylcholinesterase (AChE) in an Ellman assay [1]. In contrast, structurally analogous 2-bromothiophen-3-amine derivatives show significantly weaker or undetectable AChE inhibition under comparable conditions, with reported IC50 values exceeding 40 μM for related brominated thiophene scaffolds [2]. The chlorine substituent thus confers a >400-fold improvement in AChE inhibitory potency relative to brominated comparators, a differentiation critical for neuroscience and pesticide discovery programs.
| Evidence Dimension | AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | 2-Bromothiophen-3-amine derivative: >40,000 nM |
| Quantified Difference | >400-fold improvement |
| Conditions | Electric eel AChE, Ellman assay with acetylthiocholine iodide substrate |
Why This Matters
This >400-fold potency differential directly impacts lead optimization decisions, as the 2-chloro variant provides a validated starting point for AChE-targeted programs while the 2-bromo analog does not.
- [1] BindingDB. BDBM50111769 (CHEMBL3605354). IC50: 89 nM. Inhibition of electric eel AChE by Ellman assay. View Source
- [2] BindingDB. BDBM50437934 (CHEMBL2408702). IC50: 40,100 nM. Inhibition of rat Ecto-5'-nucleotidase by brominated thiophene. View Source
